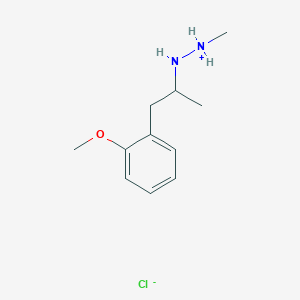
1-(o-Methoxy-alpha-methylphenethyl)-1-methylhydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Methoxy-alpha-methylphenethyl)-1-methylhydrazine hydrochloride, also known as MMH, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MMH is a derivative of the naturally occurring compound, phenethylamine, and has been studied for its effects on the central nervous system and as a potential treatment for various diseases.
Wirkmechanismus
The exact mechanism of action of 1-(o-Methoxy-alpha-methylphenethyl)-1-methylhydrazine hydrochloride is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential as a treatment for mood disorders. This compound has also been found to have antioxidant properties, which may contribute to its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(o-Methoxy-alpha-methylphenethyl)-1-methylhydrazine hydrochloride in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(o-Methoxy-alpha-methylphenethyl)-1-methylhydrazine hydrochloride. One area of interest is its potential as a treatment for mood disorders, such as depression and anxiety. Further research is needed to fully understand its mechanism of action and potential therapeutic effects in this area. Another potential future direction is its potential as an anti-cancer agent, as it has been found to have cytotoxic effects on cancer cells. Further research is needed to determine its efficacy and safety in this area.
Synthesemethoden
The synthesis of 1-(o-Methoxy-alpha-methylphenethyl)-1-methylhydrazine hydrochloride involves the reaction of o-methoxyphenethylamine with methylhydrazine in the presence of hydrochloric acid. This process results in the formation of this compound as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(o-Methoxy-alpha-methylphenethyl)-1-methylhydrazine hydrochloride has been studied for its potential therapeutic properties in various scientific research applications. It has been investigated for its effects on the central nervous system, including its potential as a treatment for depression, anxiety, and other mood disorders. This compound has also been studied for its potential as an anti-cancer agent, as it has been found to have cytotoxic effects on cancer cells.
Eigenschaften
CAS-Nummer |
102570-89-8 |
|---|---|
Molekularformel |
C11H19ClN2O |
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
[1-(2-methoxyphenyl)propan-2-ylamino]-methylazanium;chloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-9(13-12-2)8-10-6-4-5-7-11(10)14-3;/h4-7,9,12-13H,8H2,1-3H3;1H |
InChI-Schlüssel |
KIWLETJZNRDSBX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)N[NH2+]C.[Cl-] |
Kanonische SMILES |
CC(CC1=CC=CC=C1OC)N[NH2+]C.[Cl-] |
Synonyme |
1-(o-Methoxy-alpha-methylphenethyl)-1-methylhydrazine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)

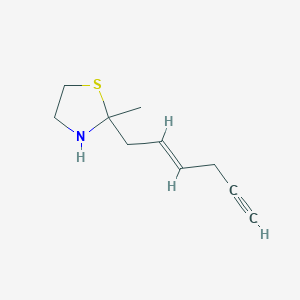

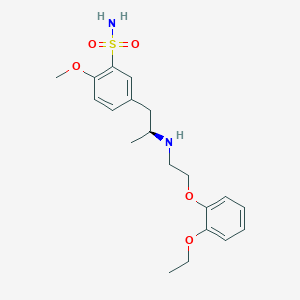
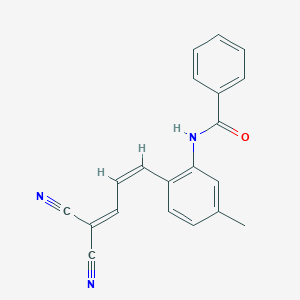


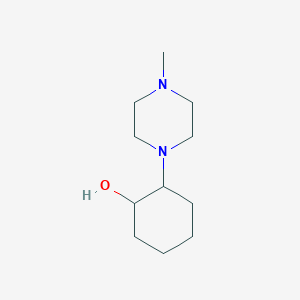
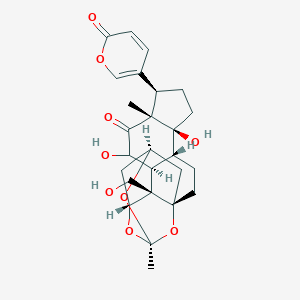
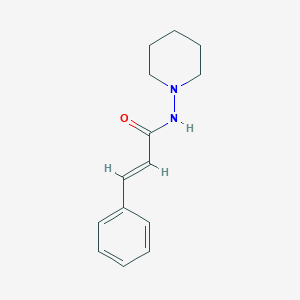
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)
